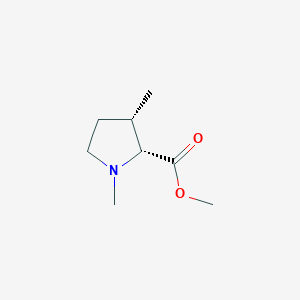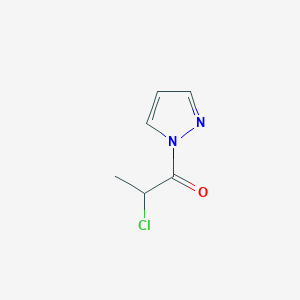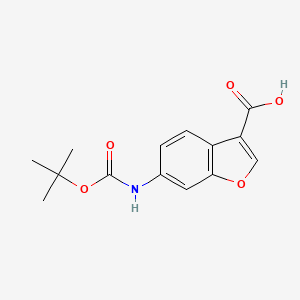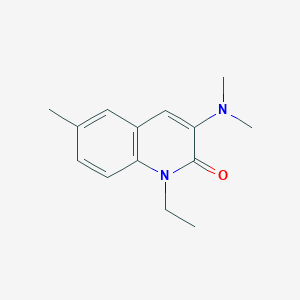
3-(Dimethylamino)-1-ethyl-6-methyl-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1-ethyl-6-methylquinolin-2(1H)-one is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-ethyl-6-methylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and dimethylamine.
Alkylation: The first step involves the alkylation of 2-methylquinoline with ethyl iodide in the presence of a base, such as potassium carbonate, to introduce the ethyl group at the 1-position.
Amination: The resulting intermediate is then subjected to amination using dimethylamine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the dimethylamino group at the 3-position.
Cyclization: The final step involves cyclization to form the quinolin-2(1H)-one ring system. This can be achieved through intramolecular cyclization under acidic conditions.
Industrial Production Methods
Industrial production of 3-(Dimethylamino)-1-ethyl-6-methylquinolin-2(1H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-1-ethyl-6-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-1-ethyl-6-methylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antibacterial, and anticancer agent due to its quinoline core structure.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: The compound is used as a fluorescent probe in biological imaging and diagnostic applications.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-1-ethyl-6-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA gyrase in bacteria and topoisomerase in cancer cells.
Pathways Involved: It interferes with DNA replication and transcription processes, leading to cell death in bacteria and cancer cells. In biological imaging, it binds to specific biomolecules, allowing for fluorescence-based detection.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)-1-propylquinolin-2(1H)-one: Similar structure but with a propyl group instead of an ethyl group.
3-(Dimethylamino)-1-ethylquinolin-2(1H)-one: Lacks the methyl group at the 6-position.
3-(Dimethylamino)-1-ethyl-6-chloroquinolin-2(1H)-one: Contains a chloro group at the 6-position instead of a methyl group.
Uniqueness
3-(Dimethylamino)-1-ethyl-6-methylquinolin-2(1H)-one is unique due to the presence of both the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a therapeutic agent and its utility in various scientific applications.
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1-ethyl-6-methylquinolin-2-one |
InChI |
InChI=1S/C14H18N2O/c1-5-16-12-7-6-10(2)8-11(12)9-13(14(16)17)15(3)4/h6-9H,5H2,1-4H3 |
Clave InChI |
YGXLOIWBZURRDG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C)C=C(C1=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)
![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)
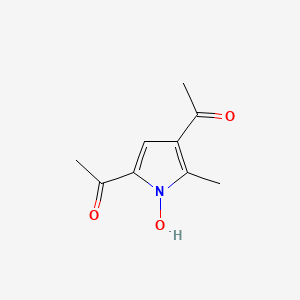
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)
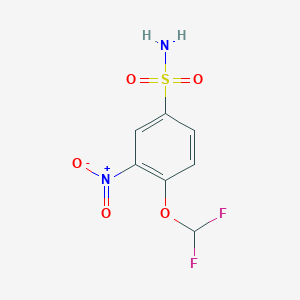
![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)

![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
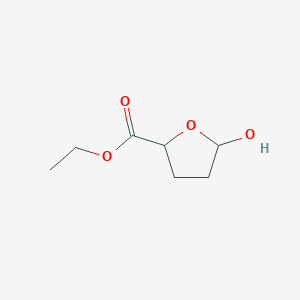
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
